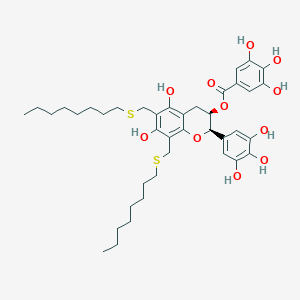
(2R,3R)-5,7-Dihydroxy-6,8-bis((octylthio)methyl)-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-5,7-Dihydroxy-6,8-bis((octylthio)methyl)-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate is a complex organic compound with a unique structure that includes multiple hydroxyl groups, octylthio substituents, and a chroman ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-5,7-Dihydroxy-6,8-bis((octylthio)methyl)-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate typically involves multiple steps, including the formation of the chroman ring, introduction of the octylthio groups, and attachment of the trihydroxybenzoate moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-5,7-Dihydroxy-6,8-bis((octylthio)methyl)-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the chroman ring or the octylthio groups.
Substitution: The octylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the molecule.
Aplicaciones Científicas De Investigación
(2R,3R)-5,7-Dihydroxy-6,8-bis((octylthio)methyl)-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2R,3R)-5,7-Dihydroxy-6,8-bis((octylthio)methyl)-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biological processes. Its octylthio groups may enhance its lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-5,7-Dihydroxy-6,8-bis((methylthio)methyl)-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate: Similar structure but with methylthio groups instead of octylthio groups.
(2R,3R)-5,7-Dihydroxy-6,8-bis((ethylthio)methyl)-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate: Contains ethylthio groups instead of octylthio groups.
Uniqueness
The uniqueness of (2R,3R)-5,7-Dihydroxy-6,8-bis((octylthio)methyl)-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C40H54O11S2 |
|---|---|
Peso molecular |
775.0 g/mol |
Nombre IUPAC |
[(2R,3R)-5,7-dihydroxy-6,8-bis(octylsulfanylmethyl)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C40H54O11S2/c1-3-5-7-9-11-13-15-52-22-27-34(45)26-21-33(50-40(49)25-19-31(43)37(48)32(44)20-25)38(24-17-29(41)36(47)30(42)18-24)51-39(26)28(35(27)46)23-53-16-14-12-10-8-6-4-2/h17-20,33,38,41-48H,3-16,21-23H2,1-2H3/t33-,38-/m1/s1 |
Clave InChI |
KWNWQMZDLDJCCE-VRLMBGIESA-N |
SMILES isomérico |
CCCCCCCCSCC1=C(C(=C2C(=C1O)C[C@H]([C@H](O2)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)CSCCCCCCCC)O |
SMILES canónico |
CCCCCCCCSCC1=C(C(=C2C(=C1O)CC(C(O2)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)CSCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


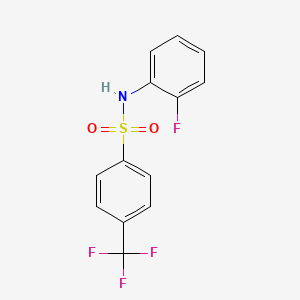
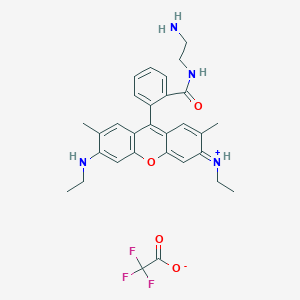
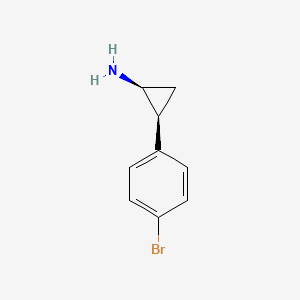
![[(2S,3R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B12825397.png)
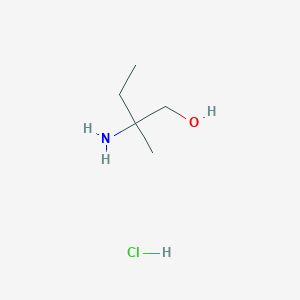
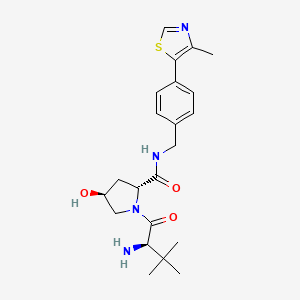
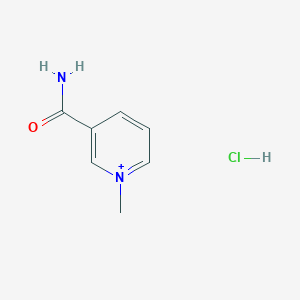
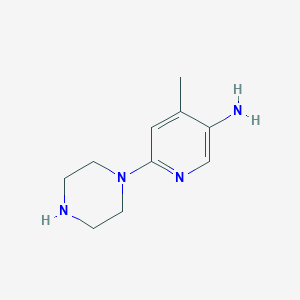

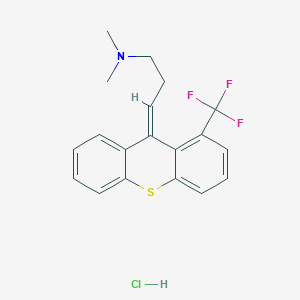


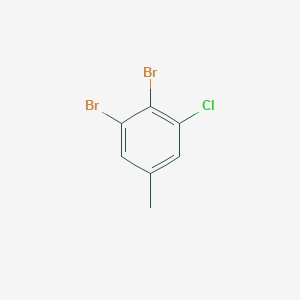
![1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[d]imidazole](/img/structure/B12825463.png)
